molecular formula C17H24FN3O2S B5529604 N-({(2S,4S)-4-fluoro-1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]pyrrolidin-2-yl}methyl)cyclobutanecarboxamide

N-({(2S,4S)-4-fluoro-1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]pyrrolidin-2-yl}methyl)cyclobutanecarboxamide

Cat. No. B5529604
M. Wt: 353.5 g/mol
InChI Key: FHWDPHZIFGSNPX-KBPBESRZSA-N
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Description

The compound belongs to a class of substances with complex molecular structures, often characterized by their multifaceted synthesis processes and versatile chemical properties. These compounds are typically synthesized for specific research purposes, including medicinal chemistry and material science, due to their unique structural features.

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reactions, starting from simpler molecules and incorporating various functional groups through reactions like nucleophilic substitutions, cycloadditions, and palladium-catalyzed coupling. For instance, McLaughlin et al. (2016) reported the synthesis and characterization of a research chemical through a specific route that could shed light on the synthesis process for the requested compound, given the similarity in structural complexity and functional group manipulation (McLaughlin et al., 2016).

Molecular Structure Analysis

Molecular structure analysis, including X-ray crystallography and NMR spectroscopy, plays a crucial role in confirming the structure of synthesized compounds. For example, the crystal structure analysis by Jayarajan et al. (2019) on related compounds highlights the importance of spectroscopic and crystallographic techniques in understanding the molecular geometry and electronic structure (Jayarajan et al., 2019).

Chemical Reactions and Properties

The chemical reactivity and properties of a compound are influenced by its functional groups and molecular structure. Studies like the one by Adhami et al. (2014) on the synthesis and cytotoxic activity of certain cyclic systems offer insight into the chemical behavior of similar complex molecules (Adhami et al., 2014).

Physical Properties Analysis

Physical properties such as melting point, boiling point, solubility, and crystalline structure are essential for understanding a compound's applications and handling. Research on related compounds, as in the work by Patterson et al. (1992), provides a basis for predicting the physical properties of the compound (Patterson et al., 1992).

Chemical Properties Analysis

The chemical properties, including reactivity towards other chemicals, stability under various conditions, and potential for participation in chemical reactions, are crucial for the practical application of any compound. For example, the study by Nural et al. (2018) on the synthesis, activity, and acid dissociation constants of certain derivatives provides insight into the chemical properties that could be relevant to our compound of interest (Nural et al., 2018).

properties

IUPAC Name

N-[[(2S,4S)-4-fluoro-1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]pyrrolidin-2-yl]methyl]cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24FN3O2S/c1-11-15(24-10-20-11)5-6-16(22)21-9-13(18)7-14(21)8-19-17(23)12-3-2-4-12/h10,12-14H,2-9H2,1H3,(H,19,23)/t13-,14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHWDPHZIFGSNPX-KBPBESRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)CCC(=O)N2CC(CC2CNC(=O)C3CCC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=N1)CCC(=O)N2C[C@H](C[C@H]2CNC(=O)C3CCC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-({(2S,4S)-4-fluoro-1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]pyrrolidin-2-yl}methyl)cyclobutanecarboxamide

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